molecular formula C11H13NO3S B3930576 N-(1-hydroxy-1-oxothiolan-3-yl)benzamide

N-(1-hydroxy-1-oxothiolan-3-yl)benzamide

Cat. No.: B3930576
M. Wt: 239.29 g/mol
InChI Key: MGNTYENVGMMMBG-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-1-oxothiolan-3-yl)benzamide is a chemical compound that features a benzamide group attached to a thiolane ring with a hydroxy and oxo substituent

Mechanism of Action

Target of Action

The primary target of N-(1-hydroxy-1-oxothiolan-3-yl)benzamide, also known as N-(1,1-dioxidotetrahydro-3-thienyl)benzamide or N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .

Mode of Action

This compound acts as a GIRK channel activator . It binds to the GIRK channels, leading to their activation. The activated GIRK channels allow potassium ions to flow out of the cell, which can hyperpolarize the cell membrane and decrease the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels by this compound affects the potassium ion homeostasis in the cell . This can influence various biochemical pathways that are sensitive to the cell’s electrical state, including signal transduction pathways and neurotransmitter release .

Pharmacokinetics

Similar compounds have shown improved metabolic stability over the prototypical urea-based compounds . This suggests that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .

Result of Action

The activation of GIRK channels by this compound can lead to a decrease in the cell’s excitability . This can have various molecular and cellular effects, depending on the type of cell and its physiological context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs or substances that can interact with GIRK channels, the pH and ion concentrations in the cell’s environment, and the cell’s metabolic state .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-1-oxothiolan-3-yl)benzamide typically involves the acylation of 1-hydroxy-1-oxothiolane with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiolane ring is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiolane derivative.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

N-(1-Hydroxy-1-oxothiolan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties

Comparison with Similar Compounds

  • N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide
  • N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides

Comparison: N-(1-Hydroxy-1-oxothiolan-3-yl)benzamide is unique due to its thiolane ring, which imparts distinct chemical properties compared to other benzamide derivatives. This uniqueness makes it a valuable compound for specific applications where the thiolane ring’s reactivity is advantageous .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-11(9-4-2-1-3-5-9)12-10-6-7-16(14,15)8-10/h1-5,10H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNTYENVGMMMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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